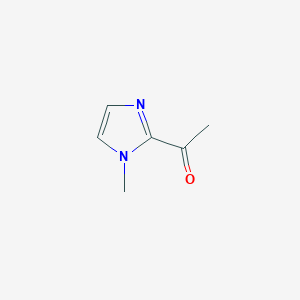
1-(1-Methyl-1H-imidazol-2-YL)ethanone
Vue d'ensemble
Description
“1-(1-Methyl-1H-imidazol-2-YL)ethanone” is a compound that belongs to the class of imidazole derivatives . The stable (1-methyl-1 H -imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH 3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .
Synthesis Analysis
The synthesis of (1-Methyl-1 H -imidazol-2-yl) methanol derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1 H -imidazole or by treating 2-acyl-1 H -imidazoles with organometallic reagents or sodium borohydride . The alcohols produced were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an imidazole ring attached to a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve its conversion from alcohols and its conversion back to carbonyl compounds .Applications De Recherche Scientifique
Synthesis and Antibacterial Applications
A study by Patel et al. (2011) described the synthesis of new Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone, focusing on their antibacterial activity against gram-positive and gram-negative bacteria. This research highlights the compound's potential as a precursor for developing antibacterial agents (Patel, R. N., Patel, U. Y., Chaudhari, R. R., & Sen, D., 2011).
Inhibitor Development for Medical Applications
Rahman et al. (2008) explored the compound's role as an inhibitor for heme oxygenases, demonstrating its binding efficacy and potential therapeutic applications. The study provides insights into optimizing inhibitor design for medical use, particularly in targeting specific enzymes (Rahman, M. N., Vlahakis, J., Szarek, W., Nakatsu, K., & Jia, Z., 2008).
Synthesis of Dihydropyrimidinone Derivatives
Bhat et al. (2019) focused on synthesizing dihydropyrimidinone derivatives containing the imidazole moiety, showcasing a method to create compounds with potential applications in drug development and biological studies (Bhat, M. A., Al-Omar, M., Naglah, A., Kalmouch, A., & Al‐Dhfyan, A., 2019).
Antimicrobial and Antioxidant Evaluation
The research by Abdel-Wahab et al. (2011) presents the synthesis of imidazole-based heterocycles, including 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, evaluating their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. This study provides a comprehensive view of the compound's multifaceted applications in antimicrobial and antioxidant therapies (Abdel-Wahab, B. F., Awad, G., & Badria, F., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
1-(1-Methyl-1H-imidazol-2-YL)ethanone is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of this compound could be diverse, depending on the specific biological activity it exhibits.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been reported to inhibit the growth of bacteria, while others have been found to interfere with inflammatory responses .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (12414) suggests that it may have good bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
1-(1-Methyl-1H-imidazol-2-YL)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides and amino acids . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or activating its function. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, to exert its effects . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance. For example, this compound can affect the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution. The compound’s transport and distribution patterns are essential for understanding its cellular effects and optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . It may be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and exerts its effects. Understanding the subcellular localization of this compound is critical for elucidating its molecular mechanisms and optimizing its use in biochemical research and drug development.
Propriétés
IUPAC Name |
1-(1-methylimidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-7-3-4-8(6)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVOHCMELOUFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559089 | |
| Record name | 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85692-37-1 | |
| Record name | 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



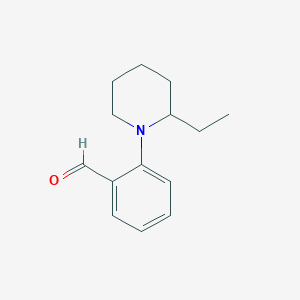

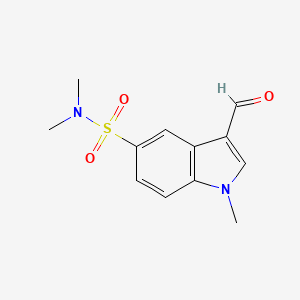
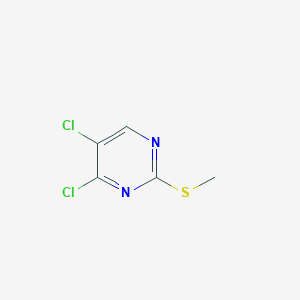


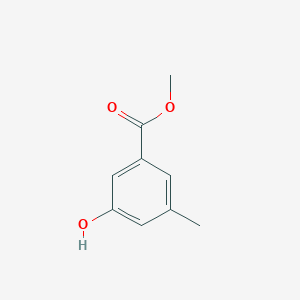

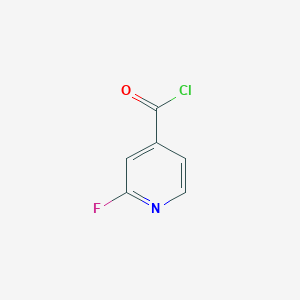

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)
![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)